molecular formula C20H15O4P B3049977 4,4'-(Phenylphosphanediyl)dibenzoic acid CAS No. 22836-25-5

4,4'-(Phenylphosphanediyl)dibenzoic acid

Cat. No.: B3049977
CAS No.: 22836-25-5
M. Wt: 350.3 g/mol
InChI Key: NHDDXPPMIJDTKF-UHFFFAOYSA-N
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Description

4,4’-(Phenylphosphanediyl)dibenzoic acid is an organic compound with the molecular formula C20H15O4P It is a derivative of benzoic acid, where two benzoic acid molecules are linked through a phenylphosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylphosphanediyl)dibenzoic acid typically involves the reaction of phenylphosphane with two equivalents of benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylphosphanediyl)dibenzoic acid may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 4,4’-(Phenylphosphanediyl)dibenzoic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylphosphanediyl)dibenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenylphosphane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4,4’-(Phenylphosphanediyl)dibenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4’-(Phenylphosphanediyl)dibenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Phenylphosphoryl)dibenzoic acid
  • 4,4’-(Phenylphosphinyl)dibenzoic acid
  • 4,4’-(Phenylphosphonyl)dibenzoic acid

Uniqueness

4,4’-(Phenylphosphanediyl)dibenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(4-carboxyphenyl)-phenylphosphanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O4P/c21-19(22)14-6-10-17(11-7-14)25(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDXPPMIJDTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578405
Record name 4,4'-(Phenylphosphanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22836-25-5
Record name 4,4'-(Phenylphosphanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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